molecular formula C15H16N4 B1403095 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine CAS No. 1012879-76-3

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Cat. No. B1403095
M. Wt: 252.31 g/mol
InChI Key: CSUAVOBFNFAZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1012879-76-3. It has a linear formula of C15H16N4 . The compound is also known as IQPA.


Molecular Structure Analysis

The InChI code for “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is 1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is 252.32 . Unfortunately, other physical and chemical properties are not specified in the available data.

Scientific Research Applications

Green Chemistry in Synthesis

  • Regioselective Synthesis : The compound has been used in green and efficient synthesis methods, particularly in the regioselective synthesis of novel pyrimidines and pyrazol-amines. This process highlights the benefits of short reaction times, high yields, and environmentally friendly techniques (Poomathi et al., 2015).

Photoluminescence and Molecular Complexes

  • Study of Photoluminescence : Research has explored the photoluminescence properties of molecular complexes involving derivatives of this compound, indicating potential applications in materials science (Burlov et al., 2016).

Catalysis and Polymerization

  • Catalysis in Polymerization : Studies have shown the use of quinoline-pyrazole derivatives in catalyzing ring-opening polymerizations, which could have implications in polymer chemistry and materials engineering (Qiao et al., 2011).

Antimicrobial and Antimalarial Research

  • Potential Antimicrobial Agents : Derivatives of the compound have been synthesized and tested for antimicrobial activities, indicating its potential as a basis for developing new antimicrobial drugs (Holla et al., 2006).
  • Antimalarial Properties : Research on novel quinoline-pyrazolopyridine derivatives suggests potential applications in antimalarial treatments (Saini et al., 2016).

Neurological and Cancer Research

  • Inhibitors in Neurodegenerative Disorders and Cancer : Certain derivatives have shown inhibition of casein kinase, suggesting their potential in developing treatments for neurodegenerative disorders and cancer (Karthikeyan et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-propan-2-yl-2-quinolin-6-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUAVOBFNFAZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Synthesis routes and methods I

Procedure details

Using a procedure analogous to Example B3, 6-(2-(diphenylmethylene)hydrazinyl)quinoline (4.0 g, 12.3 mmol) and 4-methyl-3-oxo-pentanenitrile (1.5 g, 13.5 mmol) were combined to provide to 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine. (1.1 g, 36% yield). 1H NMR (400 MHz, CDCl3) δ 8.93 (dd, J=4.4, 1.6 Hz, 1H), 8.21-8.18 (m, 2H), 8.05-8.02 (m, 2H), 7.44 (dd, J=8.4, 4.4 Hz, 1H), 5.56 (s, 1H), 3.85 (br s, 2H), 2.97 (m, 1H), 1.31 (d, J=6.8 Hz, 6H); MS (ESI) m/z: 253.2 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-(2-(Diphenylmethylene)hydrazinyl)quinoline (4.0 g, 12.3 mmol) and 4-methyl-3-oxo-pentanenitrile (1.5 g, 13.5 mmol) were combined by the procedure of Example B8 (method 2) to give 5-isopropyl-2-quinolin-6-yl-2H-pyrazol-3-ylamine (1.1 g, 35.5% yield). 1H NMR (400 MHz, CDCl3) δ 8.93 (dd, J=4.4, 1.6 Hz, 1 H), 8.21-8.18 (m, 2 H), 8.05-8.02 (m, 2H), 7.44 (dd, J=8.4, 4.4 Hz, 1 H), 5.56 (s, 1 H), 3.85 (br s, 2 H), 2.97 (m, 1 H), 1.31 (d, J=6.8 Hz, 6 H); MS (ESI) m/z: 253.2 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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